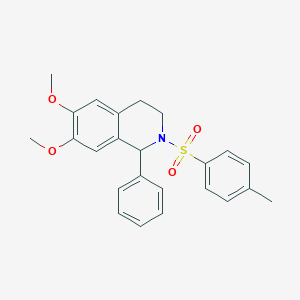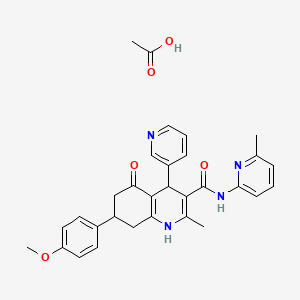![molecular formula C25H21ClN2O5 B4055454 methyl 11-(6-chloro-4-oxo-4H-chromen-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4055454.png)
methyl 11-(6-chloro-4-oxo-4H-chromen-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Übersicht
Beschreibung
Methyl 11-(6-chloro-4-oxo-4H-chromen-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a useful research compound. Its molecular formula is C25H21ClN2O5 and its molecular weight is 464.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.1138995 g/mol and the complexity rating of the compound is 915. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Characterization
- The compound and its derivatives are subjects of synthetic chemistry research, focusing on the synthesis and characterization of novel benzodiazepine derivatives. These studies aim to develop new methodologies for producing compounds with potential pharmacological activities. For example, an effective protocol for synthesizing potentially bioactive benzo(e)chromeno(6,5-b)(1,4)diazepine-3,8(7H,13H)-dione and dibenzo(b,e)(1,4)diazepin-11(10H)-one derivatives via CuI/L-Proline catalyzed coupling reaction demonstrates the versatility of such compounds in organic synthesis (Majumdar & Ganai, 2011).
Chemical Properties and Reactivity
- Investigations into the chemical properties and reactivity of benzodiazepine derivatives, including studies on acid-base equilibrium reactions and oxidative conversion under metal-free conditions, provide insights into the compound's behavior under different chemical conditions. This research has implications for designing reaction pathways and understanding the stability and reactivity of benzodiazepine derivatives (Ikeda & Nagai, 1982); (Laha, Tummalapalli, & Gupta, 2014).
Antimicrobial Activity
- The synthesis and evaluation of benzodiazepine derivatives for antimicrobial activity against common pathogens highlight the potential therapeutic applications of these compounds. Research in this area aims to discover new antimicrobial agents that can address the challenge of antibiotic resistance (Govori, Ibrahimi, Daci, & Haziri, 2019).
Corrosion Inhibition
- Benzodiazepine derivatives have been studied for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. This application is crucial in industrial settings where metal corrosion can lead to significant economic losses and safety hazards. The synthesis of organic compounds based on benzodiazepine derivatives and their evaluation as corrosion inhibitors demonstrate the multifunctional use of these compounds in materials science (Laabaissi et al., 2021).
Eigenschaften
IUPAC Name |
methyl 6-(6-chloro-4-oxochromen-3-yl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5/c1-12-9-18-21(24(30)20(12)25(31)32-2)22(28-17-6-4-3-5-16(17)27-18)15-11-33-19-8-7-13(26)10-14(19)23(15)29/h3-8,10-12,20,22,27-28H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEFKNDXPJLFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=COC5=C(C4=O)C=C(C=C5)Cl)C(=O)C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4055376.png)
![methyl N-[(3-chloro-1-benzothiophen-2-yl)carbonyl]leucinate](/img/structure/B4055412.png)
![Ethyl 4-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]piperidine-1-carboxylate](/img/structure/B4055415.png)
![2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4055419.png)
![4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B4055421.png)
![N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDE](/img/structure/B4055431.png)
![N-[1-(methoxymethyl)cyclopentyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B4055446.png)
![2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4055458.png)
![5-(2-hydroxy-3-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4055461.png)

![3-[[(5E)-3-ethyl-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B4055467.png)
![methyl 4-(5-{[methyl(6-quinoxalinylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4055470.png)

![2-({1-[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]-2,5-dioxo-3-pyrrolidinyl}thio)nicotinic acid](/img/structure/B4055479.png)
